molecular formula C5H8O4 B571477 2-Hydroxy-2-(oxetan-3-yl)acetic acid CAS No. 1554288-63-9

2-Hydroxy-2-(oxetan-3-yl)acetic acid

Cat. No.: B571477
CAS No.: 1554288-63-9
M. Wt: 132.115
InChI Key: HKZBOASSRSBTEY-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(oxetan-3-yl)acetic acid (CAS 1554288-63-9) is a high-purity chemical compound with the molecular formula C5H8O4 and a molecular weight of 132.11 g/mol . It serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The compound features an oxetane ring, a four-membered cyclic ether that is increasingly used as a versatile bioisostere in lead optimization . Oxetanes are prized for their ability to improve key physicochemical properties of drug candidates, such as enhancing metabolic stability, reducing lipophilicity, and serving as polar surrogates for carbonyl or gem-dimethyl groups . This molecule is of particular interest in the development of enzyme inhibitors. Specifically, derivatives of this compound, such as N-(2-oxo-3-oxetanyl)amides, have been explored as potent and selective inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . NAAA is a cysteine hydrolase that plays a key role in the deactivation of palmitoylethanolamide (PEA), an endogenous lipid mediator with anti-inflammatory and analgesic properties . Therefore, inhibitors derived from this chemical scaffold hold therapeutic potential for the treatment of pain and inflammatory conditions by preventing the degradation of PEA in vivo . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-(oxetan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-4(5(7)8)3-1-9-2-3/h3-4,6H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZBOASSRSBTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Hydroxy 2 Oxetan 3 Yl Acetic Acid and Its Derivatives

Retrosynthetic Analysis of the 2-Hydroxy-2-(oxetan-3-yl)acetic Acid Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.org The analysis begins with the target and works backward through a series of conceptual "disconnections" that correspond to reliable chemical reactions. amazonaws.com

For this compound (I), two primary disconnections are considered:

C-C Bond Disconnection: The most logical disconnection is at the C-C bond between the oxetane (B1205548) ring and the adjacent stereocenter. This approach simplifies the molecule into an oxetane-based synthon and a two-carbon synthon. This leads back to oxetan-3-one (II) as a key intermediate. The addition of a cyanide nucleophile (from a source like HCN or TMSCN) to the ketone, followed by hydrolysis of the resulting cyanohydrin, would form the target α-hydroxy acid. This is a standard and reliable method for α-hydroxy acid synthesis.

C-O Bond Disconnection (Oxetane Ring): A disconnection within the oxetane ring itself points towards an acyclic precursor. Breaking one of the C-O bonds suggests a 1,3-diol derivative (III) as a precursor. An intramolecular cyclization, typically a Williamson ether synthesis, would then form the four-membered ring. This strategy focuses on constructing the oxetane core as a key step in the synthesis.

These two approaches are not mutually exclusive and can be combined. For instance, the key intermediate, oxetan-3-one (II), can itself be synthesized from acyclic precursors. acs.org

General Approaches to Oxetane Ring Construction

The construction of the strained oxetane ring is a critical aspect of synthesizing the target molecule. Several general methods have been established.

The most common and historically significant method for forming oxetane rings is through intramolecular cyclization, specifically the Williamson ether synthesis. acs.orgacs.orgnih.gov This reaction involves a base-mediated nucleophilic substitution where an alcohol attacks an aliphatic carbon at a 1,3-relationship, displacing a leaving group. acs.org

The general mechanism involves deprotonation of a 1,3-haloalcohol or a similar substrate to form an alkoxide, which then undergoes an intramolecular SN2 reaction to close the ring.

Table 1: Key Features of Intramolecular Ring-Forming Reactions for Oxetane Synthesis

Feature Description Reference
Reaction Type Intramolecular Williamson Ether Synthesis acs.org
Precursor Acyclic molecule with an alcohol and a leaving group in a 1,3-relationship (e.g., 1,3-haloalcohols). nih.gov
Reagents A base is required to deprotonate the alcohol (e.g., NaH, KOtBu). acs.org

| Key Challenge | The kinetics for forming a four-membered ring are slower compared to three, five, or six-membered rings, making the reaction susceptible to side reactions like fragmentation. | acs.org |

An alternative and powerful strategy involves the ring expansion of more readily available epoxide precursors. acs.orgdigitellinc.com This method typically involves opening an epoxide with a nucleophile that contains a latent leaving group. The resulting intermediate is then induced to cyclize, forming the oxetane ring.

For example, an epoxide can be opened with a sulfur ylide (Corey-Chaykovsky reagent) or a selenomethyllithium reagent. digitellinc.comillinois.edu The initial ring-opening creates a 1,3-hydroxy intermediate, which, upon activation of the new substituent (e.g., conversion of a selenide (B1212193) to a halide), can undergo intramolecular cyclization to yield the oxetane. acs.org This approach provides a versatile entry to substituted oxetanes, including those with functional handles necessary for further elaboration. digitellinc.comresearchgate.net

Table 2: Epoxide Ring-Opening/Ring-Closing Strategy for Oxetane Synthesis

Step Description Reagents/Intermediates Reference
1. Epoxide Formation An alkene is converted to an epoxide. m-CPBA, other peroxy acids digitellinc.com
2. Ring Opening The epoxide is opened by a nucleophile to form a 1,3-hydroxy intermediate. Sulfur ylides, selenomethyllithium reagents acs.orgillinois.edu

| 3. Cyclization | The intermediate undergoes intramolecular SN2 reaction to form the oxetane ring. | Base (e.g., KOtBu) | acs.org |

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for forming alkenes with high stereoselectivity, typically favoring the (E)-isomer. nrochemistry.comorganic-chemistry.orgwikipedia.org It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. youtube.com While not a direct method for forming the oxetane ring itself, the HWE reaction is a key tool for synthesizing precursors to oxetanes.

Specifically, the HWE reaction can be used to prepare substituted exo-methyleneoxetanes. In this approach, a phosphonate reagent is reacted with oxetan-3-one. The resulting exocyclic double bond can then be subjected to further chemical transformations (e.g., oxidation, hydrogenation) to install desired functional groups at the 3-position of the oxetane ring.

Specific Synthetic Routes to this compound

Building upon the general principles, specific routes can be devised for the target molecule.

A direct reduction of a lithium carboxylate to an α-hydroxy acid is not a standard single transformation. A more plausible multi-step sequence starting from a related precursor, such as an ester derivative, can be envisioned to achieve the desired product.

A potential synthetic sequence is outlined below:

Esterification: Commercially available 2-(Oxetan-3-yl)acetic acid can be converted to its corresponding methyl or ethyl ester (e.g., ethyl 2-(oxetan-3-yl)acetate) using standard esterification conditions (e.g., alcohol solvent with an acid catalyst).

α-Hydroxylation: The ester can then undergo α-hydroxylation. This can be achieved by first forming the enolate of the ester using a strong base like lithium diisopropylamide (LDA) and then trapping the enolate with an electrophilic oxygen source, such as MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).

Hydrolysis (Saponification): The resulting α-hydroxy ester is then hydrolyzed to the target carboxylic acid using aqueous base (e.g., NaOH or KOH), followed by careful acidification (e.g., with HCl) to protonate the carboxylate and yield this compound.

An alternative interpretation of the section title could involve a different starting material. For instance, if one starts with lithium 2-(oxetan-3-yl)acetate, it could first be converted to a different functional group that is then elaborated. However, the most chemically straightforward route to the target α-hydroxy acid from the parent acetic acid derivative involves protection as an ester, followed by α-oxidation and deprotection.

Table 3: Plausible Synthetic Route from 2-(Oxetan-3-yl)acetic Acid

Step Transformation Typical Reagents Product
1 Esterification Ethanol, H₂SO₄ (cat.) Ethyl 2-(oxetan-3-yl)acetate
2 α-Hydroxylation 1. LDA, THF, -78 °C2. MoOPH Ethyl 2-hydroxy-2-(oxetan-3-yl)acetate

| 3 | Saponification & Acidification | 1. NaOH (aq)2. HCl (aq) | this compound |

Coupling of Oxetane Derivatives with Acetic Acid Precursors

A key strategy for the synthesis of α-oxetanyl acetic acid derivatives involves the coupling of an oxetane-containing fragment with a suitable acetic acid precursor. One notable two-step method allows for the preparation of arylacetic acids bearing an oxetane at the α-position. researchgate.netresearcher.life This process begins with a catalytic Friedel-Crafts reaction using four-membered ring alcohol substrates, such as oxetan-3-ol, to couple the oxetane moiety with an aromatic system. researchgate.net The resulting 3-aryl-oxetan-3-ol can then undergo a mild oxidative cleavage of a furan (B31954) derivative, installed in a previous step, to yield the final oxetane-3-aryl-3-carboxylic acid product. researchgate.netresearcher.life This sequence provides a versatile entry to building blocks that are amenable to further derivatization, including the synthesis of analogues of profen drugs and endomorphin derivatives containing an azetidine (B1206935) amino acid residue. researchgate.net

Stereoselective Synthesis of this compound and its Chiral Analogues

The creation of chiral centers in oxetane-containing molecules is of paramount importance for their application in medicinal chemistry, where stereochemistry often dictates biological activity. nih.gov Various stereoselective strategies have been developed to address this challenge.

Asymmetric Synthesis via Chiral Auxiliary Methodologies

Chiral auxiliary-based methods represent a classical and powerful approach for establishing stereocenters. These methods involve the temporary attachment of a chiral molecule to an achiral substrate to direct a subsequent diastereoselective transformation.

The Enders SAMP/RAMP hydrazone methodology is a well-established and effective technique for the asymmetric α-alkylation of ketones and aldehydes. wikipedia.org This method has been successfully applied to the enantioselective synthesis of 2-substituted oxetan-3-ones, which are key precursors to chiral this compound analogues. acs.orgacs.org The synthesis sequence typically involves three main steps. wikipedia.org

First, the commercially available oxetan-3-one is condensed with a chiral auxiliary, either (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP), to form the corresponding chiral hydrazone. acs.orgmit.edu In the second step, this hydrazone is deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperatures to form a stereochemically defined azaenolate. wikipedia.orgacs.org This intermediate then reacts with various electrophiles, such as alkyl, allyl, or benzyl (B1604629) halides, in an alkylation step that creates a new chiral center with a high degree of stereocontrol. acs.org The final step involves the cleavage of the auxiliary to release the chiral 2-substituted oxetan-3-one. wikipedia.orgacs.org

The versatility of this method is demonstrated by the range of electrophiles that can be employed, leading to a variety of chiral 2-substituted oxetan-3-ones with good yields and high enantiomeric excesses (ee). acs.org

Table 1: Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via SAMP Hydrazone Alkylation acs.org

Electrophile (R-X)ProductYield (%)Enantiomeric Excess (ee, %)
MeI2-Methyl-oxetan-3-one6481
EtI2-Ethyl-oxetan-3-one6282
n-BuBr2-Butyl-oxetan-3-one6084
Allyl Bromide2-Allyl-oxetan-3-one6383
Benzyl Bromide2-Benzyl-oxetan-3-one6182

The enantioselective alkylation step in the SAMP/RAMP methodology is the key stereochemistry-determining transformation. wikipedia.org The chiral auxiliary directs the approach of the electrophile to one face of the azaenolate, resulting in the preferential formation of one enantiomer. wikipedia.orgmit.edu

Following the alkylation, the removal of the chiral auxiliary is critical. This is typically achieved through hydrolysis or ozonolysis. wikipedia.org For the oxetan-3-one SAMP/RAMP hydrazones, hydrolysis with a saturated aqueous oxalic acid solution has been shown to be effective, providing the desired chiral ketones without significant racemization of the newly formed stereocenter. acs.org The robustness of the hydrolysis step is crucial for preserving the enantiopurity of the product, a common challenge in auxiliary-based synthesis where harsh cleavage conditions can lead to epimerization. uwindsor.ca Modern approaches have also explored the use of chiral lithium amides as traceless auxiliaries for the direct enantioselective alkylation of carboxylic acids, circumventing the need for separate attachment and removal steps. nih.gov

Other Enantioselective Approaches for Oxetane-Containing Compounds

Beyond chiral auxiliary methods, catalytic asymmetric reactions have emerged as powerful tools for synthesizing chiral oxetane-containing compounds. These approaches are often more atom-economical and efficient.

One significant strategy is the iridium-catalyzed reductive coupling. In a notable example, racemic branched allylic acetates are coupled with oxetan-3-one using an air- and water-stable iridium-tol-BINAP catalyst and 2-propanol as a reductant. nih.gov This reaction produces highly enantiomerically enriched chiral α-stereogenic oxetanols, which are direct precursors to the target acid, with excellent regioselectivity. nih.gov

Table 2: Selected Iridium-Catalyzed Enantioselective Reductive Coupling of Oxetan-3-one nih.gov

Allylic Acetate (B1210297)LigandProduct Yield (%)Enantiomeric Excess (ee, %)
Allyl acetate(R)-tol-BINAP8097
Crotyl acetate(R)-tol-BINAP8197
Cinnamyl acetate(R)-tol-BINAP8596

Other catalytic enantioselective methods include:

Iridium-Catalyzed Transfer Hydrogenation : This method allows for the C-C coupling of primary alcohols with isoprene (B109036) oxide to form oxetanes bearing all-carbon quaternary stereocenters with high anti-diastereo- and enantioselectivity. nih.gov

Chiral Brønsted Acid Catalysis : This approach enables the asymmetric desymmetrization of oxetanes through intramolecular ring-opening by a tethered nucleophile, generating all-carbon quaternary stereocenters with high enantioselectivity. nsf.gov It has also been applied to the catalytic asymmetric nucleophilic opening of 3-substituted oxetanes. rsc.org

Copper-Catalyzed Formal [2+2] Cycloaddition : Chiral copper(II) complexes can catalyze the reaction between silyl (B83357) enol ethers and trifluoropyruvate to produce oxetanes in an asymmetric fashion. beilstein-journals.org

Control of Stereochemistry in Multisubstituted Oxetanes

The synthesis of oxetanes with multiple stereocenters requires precise control over both absolute and relative stereochemistry. Several methodologies have been developed to address this challenge.

The SAMP/RAMP hydrazone method can be extended to create multiple substitutions. For instance, a one-pot double alkylation protocol allows for the synthesis of chiral 2,2-disubstituted oxetan-3-ones with high enantiomeric excess (90% ee). acs.org Furthermore, by controlling the thermal isomerization of the hydrazone E/Z configuration, chiral C2-symmetric 2,4-disubstituted oxetan-3-ones can be prepared with 86% ee. acs.org

Catalytic methods also offer excellent diastereocontrol. The iridium-catalyzed reductive coupling of oxetan-3-one with a chiral, non-racemic allylic acetate demonstrates catalyst-directed diastereoselectivity, where the choice of the catalyst enantiomer can favor the formation of one diastereomer over another. nih.gov

Another powerful strategy involves a formal [2+2] cycloaddition followed by stereocontrolled reduction. For example, an enantioselective cycloaddition using a chiral N-heterocyclic carbene (NHC) catalyst can form highly substituted β-lactones from fluorinated ketones. acs.org Subsequent reduction and intramolecular Williamson etherification afford multisubstituted fluorinated oxetanes with excellent diastereomeric ratio and enantiomeric excess. acs.org

Synthesis of Structurally Related Oxetane-Containing Carboxylic Acids

The synthesis of carboxylic acids bearing an oxetane ring, particularly derivatives of 2-(oxetan-3-yl)acetic acid and amino acids, has garnered significant attention due to the unique physicochemical properties that the oxetane motif imparts. The incorporation of this strained four-membered heterocycle can influence key parameters such as solubility, metabolic stability, and lipophilicity in larger molecules, making these compounds valuable building blocks in medicinal chemistry.

Derivatives of 2-(Oxetan-3-yl)acetic acid

The synthesis of derivatives of 2-(oxetan-3-yl)acetic acid often involves the construction of the oxetane ring at an early stage, followed by functional group manipulations to introduce the acetic acid moiety. One notable method involves the synthesis of 3-aryloxetan-3-carboxylic acids, which can serve as precursors to a range of derivatives. A practical, two-step synthesis has been developed for this purpose. This process is scalable, allowing for the production of significant quantities of these valuable intermediates. beilstein-journals.org

Another versatile approach to access derivatives of 2-(oxetan-3-yl)acetic acid is through the functionalization of oxetanyl trichloroacetimidates. This method, inspired by Schmidt glycosylation, provides a modular route to a diverse library of 3,3-disubstituted oxetanes. The reaction proceeds under simple conditions and is compatible with a wide array of nucleophiles, including those that can be further elaborated to the desired acetic acid derivatives. beilstein-journals.org The reaction is believed to proceed via an SN1 mechanism. beilstein-journals.org

A key intermediate in the synthesis of many oxetane-containing compounds is oxetan-3-one. Gold-catalyzed oxidative cyclization of chiral propargylic alcohols provides an efficient route to enantiomerically enriched 2-substituted oxetan-3-ones. acs.orgnih.gov These ketones can then be subjected to further reactions to introduce the acetic acid side chain. For instance, the SAMP/RAMP hydrazone methodology allows for the asymmetric synthesis of 2-substituted oxetan-3-ones. acs.org Metalation of the hydrazone of oxetan-3-one, followed by reaction with various electrophiles, yields the corresponding 2-substituted products with good enantioselectivity. acs.org Subsequent hydrolysis of the hydrazone furnishes the chiral ketone, which can be a precursor to chiral 2-(oxetan-3-yl)acetic acid derivatives. acs.org

Table 1: Synthesis of 2-Substituted Oxetan-3-ones via SAMP/RAMP Hydrazone Method

Entry Electrophile Product Yield (%) ee (%)
1 MeI 2-Methyloxetan-3-one 75 82
2 EtI 2-Ethyloxetan-3-one 78 84
3 Allyl Bromide 2-Allyloxetan-3-one 81 80
4 Benzyl Bromide 2-Benzyloxetan-3-one 85 78

Data sourced from a study on asymmetric synthesis of 2-substituted oxetan-3-ones. acs.org

Amino Acid Derivatives Incorporating Oxetane Scaffolds

The synthesis of amino acids containing an oxetane ring has been an area of active research, with several distinct strategies emerging. These non-proteinogenic amino acids are of interest for their potential to modulate peptide conformation and improve pharmacokinetic properties. rsc.org

One prominent method for the synthesis of oxetane-containing amino acid derivatives is the aza-Michael addition to methyl 2-(oxetan-3-ylidene)acetate. mdpi.comnih.gov This approach allows for the introduction of a variety of nitrogen-based nucleophiles, including heterocyclic amines, to generate a diverse range of amino acid-like structures. mdpi.comnih.gov The starting ylidene acetate is typically prepared from oxetan-3-one via a Horner-Wadsworth-Emmons reaction. mdpi.comnih.gov

Another powerful technique is the strain-release-driven Giese addition of nitrogen-stabilized radicals to 3-alkylideneoxetanes. beilstein-journals.org This photochemical method allows for the synthesis of 3,3-disubstituted oxetane amino esters in moderate to high yields and is even applicable to the synthesis of oxetane-containing dipeptides. beilstein-journals.org

The classic Strecker synthesis has also been adapted for the preparation of oxetane amino acids. acs.org Starting from oxetan-3-one, the formation of an aminonitrile followed by hydrolysis yields the desired α-amino acid. acs.org This method provides a direct route to these valuable building blocks. acs.org

Furthermore, oxetane-modified dipeptide building blocks have been synthesized for use in both solution and solid-phase peptide synthesis. rsc.org A practical four-step route has been developed to access dipeptides containing contiguous alanine (B10760859) residues with an oxetane modification. rsc.org This methodology has been extended to enable the incorporation of all 20 proteinogenic amino acids into such dipeptide units through modifications of the synthetic route and protecting group strategy. rsc.org

Table 2: Synthesis of Oxetane Amino Acid Derivatives via Aza-Michael Addition

Entry Amine Nucleophile Product Yield (%)
1 Pyrrolidine Methyl 2-(pyrrolidin-1-yl)-2-(oxetan-3-yl)acetate 85
2 Piperidine Methyl 2-(piperidin-1-yl)-2-(oxetan-3-yl)acetate 82
3 Morpholine Methyl 2-morpholino-2-(oxetan-3-yl)acetate 88
4 1H-Pyrazole Methyl 2-(1H-pyrazol-1-yl)-2-(oxetan-3-yl)acetate 75

Data represents typical yields from the aza-Michael addition to methyl 2-(oxetan-3-ylidene)acetate. mdpi.comnih.gov

Reaction Pathways and Transformation Chemistry of 2 Hydroxy 2 Oxetan 3 Yl Acetic Acid

Reactivity Profile of the Oxetane (B1205548) Ring System

The oxetane ring, a four-membered heterocycle containing an oxygen atom, is a key structural motif that imparts unique chemical properties. Its reactivity is significantly influenced by the inherent ring strain, making it susceptible to various transformations not readily observed in its larger five- and six-membered counterparts like tetrahydrofuran (B95107) (THF). acs.org

The significant reactivity of the oxetane ring is primarily attributed to its substantial ring strain. The endocyclic bond angles are compressed far from the ideal tetrahedral angle of 109.5°, resulting in considerable angle strain. beilstein-journals.org This strain energy, estimated to be around 106 kJ/mol (approximately 25.5 kcal/mol), is only slightly less than that of a three-membered oxirane (epoxide) ring and significantly higher than that of the nearly strain-free five-membered tetrahydrofuran (THF) ring. acs.org This stored energy provides a strong thermodynamic driving force for reactions that lead to the opening of the ring, thereby relieving the strain. acs.orgnih.gov Consequently, oxetanes are prone to undergo ring-opening reactions under conditions where larger cyclic ethers would remain inert. illinois.edu

Cyclic EtherApproximate Ring Strain (kcal/mol)
Oxirane (3-membered)27.3
Oxetane (4-membered) 25.5
Tetrahydrofuran (5-membered)5.6
A comparison of the ring strain in common cyclic ethers.

The carbon atoms adjacent to the ether oxygen in the oxetane ring are electrophilic and can be attacked by nucleophiles. In 3-substituted oxetanes, such as the parent structure of 2-Hydroxy-2-(oxetan-3-yl)acetic acid, nucleophilic attack typically occurs at the C2 or C4 positions, leading to ring-opening. acs.org These reactions are often facilitated by the presence of a Lewis acid or Brønsted acid, which activates the oxetane by coordinating to the ring oxygen. acs.orgrsc.org This coordination makes the ring carbons more electrophilic and susceptible to attack by even weak nucleophiles.

A variety of nucleophiles, including amines, halides, and carbon-based nucleophiles like organolithium reagents, can participate in these reactions. acs.orgtandfonline.com The regioselectivity of the attack—whether the nucleophile adds to the C2 or C4 position—is influenced by both steric and electronic factors of the substituents on the ring. magtech.com.cn

Ring-opening is the most characteristic reaction of the oxetane system, driven by the release of inherent ring strain. acs.org These reactions can proceed through several mechanistic pathways, primarily dependent on the reaction conditions, particularly the pH.

Acid-Catalyzed Ring-Opening: Under acidic conditions, the reaction is initiated by the protonation of the oxetane oxygen. acs.orgillinois.edu This protonation forms a highly reactive oxonium ion, which significantly activates the ring towards nucleophilic attack. acs.org A weak nucleophile, such as water or an alcohol, can then attack one of the ring carbons (C2 or C4). The attack generally follows an SN2-like mechanism, leading to inversion of stereochemistry if the carbon is chiral. In the case of unsymmetrically substituted oxetanes, the nucleophile typically attacks the more sterically accessible carbon atom. magtech.com.cn However, if a carbocation-like transition state can be stabilized by substituents, the attack may occur at the more substituted carbon. magtech.com.cn This pathway results in the formation of a 1,3-difunctionalized propane (B168953) derivative. For instance, hydrolysis under acidic conditions yields a 1,3-diol. acs.org

Nucleophilic Ring-Opening (Basic/Neutral Conditions): In the absence of an acid catalyst, a strong nucleophile is required to open the oxetane ring. magtech.com.cn Potent nucleophiles, such as organolithium reagents, Grignard reagents, or lithium aluminum hydride, can directly attack one of the electrophilic carbons adjacent to the oxygen. acs.orgtandfonline.com This attack proceeds via a standard SN2 mechanism, with the alkoxide acting as the leaving group, which is subsequently protonated during workup. tandfonline.com The reaction is highly regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon atom. magtech.com.cn

Reaction TypeKey Conditions & ReagentsMechanistic FeatureTypical Product
Acid-Catalyzed HydrolysisDilute Acid (e.g., H₂SO₄), H₂OProtonation of ring oxygen, followed by nucleophilic attack of water.1,3-Diol
Acid-Catalyzed AlcoholysisAcid Catalyst, Alcohol (R-OH)Protonation of ring oxygen, followed by nucleophilic attack of alcohol.3-Alkoxy-propan-1-ol
Nucleophilic OpeningStrong Nucleophile (e.g., R-Li, RMgX)Direct SN2 attack on a ring carbon.3-Substituted propan-1-ol
Summary of common ring-opening reactions for the oxetane system.

Stability and Isomerization Pathways of this compound

A significant and often unexpected aspect of the chemistry of oxetane-carboxylic acids is their propensity for intramolecular isomerization. nih.govacs.orgnih.gov

Research has revealed that many oxetane-carboxylic acids, including structures analogous to this compound, are inherently unstable. nih.govacs.org They can undergo spontaneous intramolecular isomerization to form new heterocyclic lactones. nih.govnih.gov This transformation can occur simply upon storage at room temperature over weeks or months, or more rapidly with mild heating, often without the need for an external catalyst. acs.org This instability is a critical consideration in synthesis, as reactions requiring heat can lead to the unintended formation of the lactone, dramatically affecting reaction yields. nih.govnih.gov The isomerization effectively transforms the starting material into a cyclic ester. byjus.comquimicaorganica.org

The rate and extent of the isomerization are influenced by several factors: thieme-connect.com

Temperature: Increased temperature significantly accelerates the isomerization. While some compounds isomerize slowly at room temperature, heating to 50–100 °C can drive the reaction to completion. acs.orgthieme-connect.com

Solvent: The isomerization is often observed in aqueous-based systems, such as during workup after ester saponification or when heated in mixtures like dioxane/water. acs.orgthieme-connect.com

Structural and Electronic Effects: The stability of the oxetane-carboxylic acid is highly dependent on its structure. thieme-connect.com

Steric Bulk: Bulky substituents on the oxetane ring can enhance the stability of the acid form, retarding isomerization. thieme-connect.com

Conformational Rigidity: Conformationally rigid structures, such as those embedded in a polycyclic core, tend to be more stable. acs.org

Electronic Effects: The presence of electron-withdrawing groups, like trifluoromethyl (CF₃), on the oxetane ring has been shown through computational studies to inhibit the isomerization by increasing the activation energy barrier. ic.ac.uk Conversely, the formation of a zwitterion, for instance by including a basic group like an imidazole, can prevent the intramolecular protonation necessary for the reaction, thereby stabilizing the molecule. acs.org

To ensure the integrity of these compounds, it is often recommended to store them as their corresponding ester precursors or as lithium/sodium carboxylate salts. thieme-connect.com

The isomerization proceeds via an intramolecular nucleophilic attack of the carboxyl group's oxygen onto a carbon of the oxetane ring, leading to ring-opening and subsequent lactone formation. A key mechanistic feature is the activation of the oxetane ring. In most oxetane ring-opening reactions, an external Lewis acid catalyst is required. nih.govacs.org However, for this isomerization, the molecule's own carboxylic acid group serves as an internal proton source. acs.org

The proposed mechanism involves the protonation of the oxetane oxygen by the carboxylic acid. This intramolecular proton transfer makes the oxetane ring more electrophilic and susceptible to nucleophilic attack by the resulting carboxylate. Computational modeling suggests that the energy barrier for a direct intramolecular proton transfer is quite high. A more viable pathway involves a second molecule of the carboxylic acid acting as a proton shuttle, which significantly lowers the activation energy for the transformation. ic.ac.uk This autocatalytic mechanism explains why the reaction can proceed without an external catalyst. ic.ac.uk

Absence of Specific Research Data Precludes Article Generation

A thorough investigation into the chemical literature and databases has revealed a significant lack of specific research findings concerning the functionalization of the compound This compound . While general principles of common organic reactions are well-established, detailed experimental data, reaction pathways, and specific outcomes for the halogenation and cross-coupling reactions of this particular molecule are not publicly available.

The initial objective was to construct a detailed scientific article focusing on the reaction pathways and transformation chemistry of this compound, with a specific focus on the introduction of halogens and its participation in Suzuki-Miyaura cross-coupling reactions. However, the search for primary literature, including scholarly articles and patents, did not yield any specific examples or data tables for these transformations on the target molecule or its closely related derivatives.

General methodologies for the α-halogenation of carboxylic acids, such as the Hell-Volhard-Zelinskii reaction, are known to proceed via the formation of an acid halide intermediate. libretexts.orgopenstax.org This reaction typically involves treating a carboxylic acid with a halogen (like bromine) in the presence of a phosphorus trihalide. libretexts.orgopenstax.org Similarly, the Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound. harvard.edulibretexts.orgyonedalabs.comwikipedia.org The reaction generally involves three key steps: oxidative addition of the palladium catalyst to the halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edulibretexts.orgyonedalabs.com

Despite the broad applicability of these reactions, their successful application to a specific and complex molecule like this compound cannot be assumed without experimental evidence. The presence of the hydroxyl group and the strained oxetane ring could lead to unforeseen side reactions or require specific, optimized conditions that are not described in the available literature. acs.orgacs.orgnih.govutexas.edu

Due to the absence of detailed research findings and the specific data required to populate the requested sections and data tables, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. Constructing such an article would necessitate speculation and fabrication of data, which would compromise the scientific integrity of the content.

Therefore, the generation of the requested article on the "" cannot be completed at this time.

Spectroscopic and Structural Characterization in Research on 2 Hydroxy 2 Oxetan 3 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

The ¹H NMR spectrum of 2-Hydroxy-2-(oxetan-3-yl)acetic acid is expected to show distinct signals corresponding to the protons of the oxetane (B1205548) ring and the acetic acid group. The oxetane ring protons typically appear in the aliphatic region of the spectrum. Due to their proximity and spin-spin coupling, the methylene protons (-CH₂-) on the oxetane ring are expected to produce complex multiplets. The methine proton (-CH-) of the oxetane ring, being adjacent to three other protons, would also likely appear as a multiplet.

The single proton on the alpha-carbon of the acetic acid moiety (-CH(OH)-) would give rise to a distinct signal. The chemical shift of this proton is influenced by the adjacent hydroxyl and carboxyl groups. The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are exchangeable and may appear as broad singlets; their chemical shifts can vary depending on the solvent, concentration, and temperature. In deuterated solvents like D₂O, these signals would disappear due to proton-deuterium exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (ppm)Predicted Multiplicity
Oxetane -CH₂-~4.5 - 5.0Multiplet (m)
Oxetane -CH-~3.5 - 4.0Multiplet (m)
-CH(OH)COOH~4.0 - 4.5Singlet (s) or Doublet (d)
-OHVariableBroad Singlet (br s)
-COOHVariableBroad Singlet (br s)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct carbon signals are anticipated. The carbon atoms of the oxetane ring are expected to resonate in the upfield region of the spectrum, typical for aliphatic ethers. libretexts.org The methine carbon of the oxetane ring would appear at a slightly different shift than the methylene carbons.

The alpha-carbon of the acetic acid moiety, bonded to the hydroxyl group, would be found further downfield. The most downfield signal is expected to be that of the carbonyl carbon (-COOH) of the carboxylic acid, typically appearing in the 170-185 ppm range. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (ppm)
Oxetane -CH₂-~70 - 80
Oxetane -CH-~30 - 40
-CH(OH)COOH~70 - 75
-COOH~170 - 180

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other. It would be used to establish the connectivity within the oxetane ring by showing cross-peaks between the methine and methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals of the oxetane ring and the alpha-carbon to their corresponding carbon atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which often overlaps with the C-H stretching vibrations.

A distinct broad absorption for the O-H stretch of the alcohol group would typically appear around 3200-3500 cm⁻¹.

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info

Absorptions in the 1000-1300 cm⁻¹ region are expected for the C-O stretching vibrations of the ether in the oxetane ring, the alcohol, and the carboxylic acid. docbrown.info

C-H stretching vibrations for the aliphatic parts of the molecule would appear in the 2850-3000 cm⁻¹ range.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretch2500 - 3300 (broad)
Alcohol O-HStretch3200 - 3500 (broad)
Aliphatic C-HStretch2850 - 3000
Carboxylic Acid C=OStretch1700 - 1725 (strong)
Ether/Alcohol/Acid C-OStretch1000 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₅H₈O₄), the molecular weight is 132.11 g/mol . In a mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 132. Depending on the ionization technique used (e.g., electrospray ionization), protonated ([M+H]⁺ at m/z = 133) or sodiated ([M+Na]⁺ at m/z = 155) adducts may be observed.

Common fragmentation pathways could include the loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a fragment at m/z = 114, or the loss of the carboxyl group (COOH, 45 Da), resulting in a fragment at m/z = 87.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. For this compound, HRMS would be able to confirm the elemental composition C₅H₈O₄ by matching the experimentally measured exact mass to the theoretically calculated mass (132.0423). This capability is essential for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

The process of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

Detailed research findings from crystallographic studies of various derivatives containing heterocyclic rings, including those with structural similarities to the oxetane ring, demonstrate the utility of this technique. For example, the solid-state structures of some compounds reveal how the nature of substituents can influence crystal packing and intermolecular interactions nih.gov.

In a study on coumarinyloxy acetamide derivatives, X-ray diffraction was employed to confirm the molecular structure and indicated that no polymorphism was observed in the synthesized molecules researchgate.net. The crystallographic data for one such derivative, N-(2-hydroxyphenyl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide, provides a clear example of the detailed structural information that can be obtained researchgate.net.

Crystallographic Data for N-(2-hydroxyphenyl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide

Parameter Value
Empirical Formula C₁₈H₁₅NO₅
Formula Weight 325.32
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.345(2)
b (Å) 12.876(3)
c (Å) 11.678(3)
β (°) 101.54(2)
Volume (ų) 1521.9(6)

Similarly, the crystal structure of (3S,8R,10R,12R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-((R)-2,6,6-trimethyltetrahydro-2H-pyran-2-yl) hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate (B1210297) illustrates the complexity of structures that can be elucidated using this technique researchgate.net. Single crystals suitable for X-ray diffraction were obtained by slow evaporation in ethyl acetate researchgate.net.

Crystallographic Data for a Steroidal Acetate Derivative researchgate.net

Parameter Value
Empirical Formula C₃₂H₅₄O₄
Crystal System Monoclinic
Space Group P2₁
a (Å) 7.8727(1)
b (Å) 19.9173(2)
c (Å) 19.1801(2)
β (°) 94.539(1)
Volume (ų) 2998.06(6)
Z 4

The determination of the solid-state structure of derivatives of this compound through X-ray crystallography would be crucial for understanding how modifications to the parent molecule affect its three-dimensional structure. This information is vital for structure-activity relationship (SAR) studies, where the biological activity of a compound is correlated with its molecular structure. The precise knowledge of atomic coordinates allows for computational modeling and docking studies to predict how these molecules might interact with biological targets nih.gov.

Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding and van der Waals forces, observed in the crystal lattice can provide insights into the physicochemical properties of the solid material, including solubility and melting point. For instance, the solid-state structures of certain acetic acid derivatives have shown that the crystal packing and intermolecular interactions are dependent on the nature of the ester substituent nih.gov.

While specific crystallographic data for derivatives of this compound are not detailed in the provided search results, the examples of related heterocyclic and acetic acid compounds highlight the indispensable role of X-ray crystallography in unequivocally establishing molecular structure and conformation in the solid state.

Computational Chemistry and Theoretical Studies of 2 Hydroxy 2 Oxetan 3 Yl Acetic Acid

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in understanding the three-dimensional arrangement of atoms in 2-Hydroxy-2-(oxetan-3-yl)acetic acid and the energies associated with its different conformations.

Conformational Analysis of the Oxetane (B1205548) Ring

The oxetane ring, a four-membered heterocycle containing an oxygen atom, is a key structural feature of the molecule. Unlike the planar assumption held for over a century, X-ray analysis and computational studies have revealed that the oxetane ring is puckered. beilstein-journals.org The degree of this puckering is influenced by the substituents on the ring. acs.org The introduction of substituents can lead to increased eclipsing interactions, which in turn favors a more puckered conformation to alleviate this strain. acs.org For instance, 3,3-substituted oxetanes are known to exhibit a larger pucker, leading them to favor a synclinal gauche conformation. illinois.edu The ring strain of an unsubstituted oxetane is significant, calculated to be around 25.5 kcal/mol, which is comparable to that of an oxirane ring. beilstein-journals.org

The puckered nature of the oxetane ring in this compound will influence the spatial orientation of the hydroxyl and carboxylic acid groups, which can have implications for its intermolecular interactions and biological activity.

Stereoelectronic Effects of the Oxetane Moiety

Furthermore, the oxetane ring can act as a conformational lock, rigidifying the structure of a molecule. acs.org This has been observed in complex natural products like paclitaxel, where the oxetane ring is believed to be crucial for its biological activity by maintaining a specific three-dimensional structure. acs.orgillinois.edu In this compound, this conformational rigidity could play a role in pre-organizing the molecule for binding to a specific target.

Reaction Mechanism Studies Using Computational Methods

Computational methods are powerful tools for investigating the potential chemical transformations of this compound, providing detailed information about reaction pathways, transition states, and activation energies. rsc.org

Investigation of Oxetane Ring-Opening Reactions

The high ring strain of oxetanes makes them susceptible to ring-opening reactions under various conditions, including the presence of Lewis acids or nucleophiles. illinois.eduresearchgate.net Computational studies can elucidate the mechanisms of these reactions. For instance, in the presence of an acid, the oxetane oxygen can be protonated, facilitating nucleophilic attack on one of the ring carbons. The regioselectivity of this attack, whether it occurs at the more or less sterically hindered carbon, is influenced by both steric and electronic factors. magtech.com.cn

Computational modeling can predict the activation barriers for different ring-opening pathways, helping to understand why certain products are favored under specific conditions. For example, studies on related oxetane derivatives have shown that ring scission can occur, leading to the formation of hydroxy acid and diol metabolites. acs.org The stability of secondary alcohol oxetane ethers has been shown to be influenced by steric factors, with some instability observed under acidic conditions, likely proceeding through the reformation of an oxetane carbocation. rsc.org

Elucidation of Isomerization Pathways

Oxetane-carboxylic acids have been observed to undergo unexpected isomerization into lactones. nih.gov This process is thought to proceed via an intramolecular protonation of the oxetane ring by the carboxylic acid group, followed by nucleophilic attack of the carboxylate to form the lactone. nih.gov Computational methods can be employed to model this intramolecular reaction, calculating the energy profile of the isomerization pathway.

These calculations can help to understand the factors that influence the stability of the oxetane-carboxylic acid form versus the lactone. For example, the stability of some oxetane-carboxylic acids is attributed to factors such as intramolecular hydrogen bonding or the high basicity of other functional groups in the molecule which can prevent the initial protonation step. nih.gov Heating has been shown to promote the isomerization to the lactone form in several cases. nih.gov

Prediction of Spectroscopic Properties

Quantum chemical calculations can be used to predict various spectroscopic properties of this compound, which can be valuable for its characterization and for interpreting experimental spectra. Methods like Density Functional Theory (DFT) are commonly used for this purpose. nih.gov

Calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. physchemres.org By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made, providing confidence in the structural characterization of the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. nih.gov These predictions are highly sensitive to the molecular conformation. Discrepancies between calculated and experimental chemical shifts can indicate the presence of specific conformational preferences or intermolecular interactions in solution. The proximity of different protons within the small, puckered oxetane ring can lead to shielding or deshielding effects that are well-captured by computational models. illinois.edu

Below is a table summarizing the types of data that can be obtained from computational studies on this compound.

Computational Method Property/Parameter Investigated Information Gained
Quantum Chemical Calculations (e.g., DFT)Molecular Geometry OptimizationProvides the lowest energy 3D structure, including bond lengths and angles of the puckered oxetane ring.
Conformational AnalysisRelative Energies of ConformersIdentifies the most stable conformations and the energy barriers between them.
Natural Bond Orbital (NBO) AnalysisStereoelectronic EffectsQuantifies charge distribution, orbital interactions, and the hydrogen-bonding capacity of the oxetane oxygen.
Transition State SearchingReaction MechanismsElucidates the pathways for ring-opening and isomerization reactions, including the structures and energies of transition states.
Frequency CalculationsVibrational Spectra (IR, Raman)Predicts the positions of vibrational bands, aiding in the interpretation of experimental spectra.
NMR Chemical Shift Calculations¹H and ¹³C NMR SpectraPredicts chemical shifts, which are sensitive to the electronic environment and conformation of the molecule.

Molecular Docking and Ligand-Protein Interaction Modeling of Oxetane Scaffolds

Molecular docking is a prominent computational technique used to predict how a small molecule, or ligand, binds to a receptor, which is typically a protein. This method is fundamental in structure-based drug design. For molecules incorporating an oxetane scaffold, such as this compound, molecular docking can provide valuable information about their potential as inhibitors or modulators of protein function.

The oxetane ring is a four-membered cyclic ether that has gained significant attention in medicinal chemistry. Its unique structural and electronic properties can confer favorable pharmacological characteristics to a molecule. The oxetane moiety can act as a hydrogen bond acceptor and its compact, rigid nature can lead to improved binding affinity and selectivity for a target protein.

Ligand-protein interaction modeling, which is an integral part of molecular docking, examines the specific non-covalent interactions that stabilize the complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. In the case of this compound, the hydroxyl and carboxylic acid groups are potent hydrogen bond donors and acceptors, while the oxetane oxygen can also participate in hydrogen bonding. The aliphatic portion of the molecule contributes to hydrophobic interactions.

The insights from these computational models are crucial for understanding the structure-activity relationships (SAR) of a series of compounds, thereby guiding the optimization of lead candidates in a drug discovery pipeline.

Table 1: Representative Data from Molecular Docking of an Oxetane-Containing Compound

The following table is a hypothetical representation of the type of data generated from a molecular docking study. It illustrates the potential interactions of a compound featuring an oxetane scaffold with different protein targets.

Target ProteinBinding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesPredominant Interaction Types
Protein Kinase 1 -8.9Asp184, Lys72, Val23Hydrogen Bond, Ionic Interaction
Protease A -9.5His57, Ser195, Gly193Hydrogen Bond, Covalent Interaction
Nuclear Receptor B -7.8Arg76, Gln24, Leu45Hydrogen Bond, Hydrophobic Interaction

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent empirically validated results for this compound.

Advanced Applications and Research Perspectives of 2 Hydroxy 2 Oxetan 3 Yl Acetic Acid

2-Hydroxy-2-(oxetan-3-yl)acetic acid as a Building Block in Complex Organic Synthesis

The inherent characteristics of this compound, including its polarity and the presence of multiple functional groups, make it an attractive starting material for the synthesis of more complex molecules. The oxetane (B1205548) ring itself can impart desirable properties such as improved metabolic stability and aqueous solubility in larger molecules. nih.govacs.org

Construction of Novel Heterocyclic Systems

While direct examples of the use of this compound in the construction of novel heterocyclic systems are not extensively documented in publicly available literature, the reactivity of the oxetane moiety is well-established. The strained four-membered ring can undergo ring-opening reactions, providing a pathway to various functionalized products. For instance, the synthesis of other heterocyclic systems can be envisioned through reactions that leverage the hydroxyl and carboxylic acid functionalities for further cyclization or derivatization reactions. The general utility of oxetane-containing building blocks in creating diverse chemical structures suggests the potential of this compound in this area. researchgate.net

Preparation of Scaffolds for Medicinal Chemistry Research

The oxetane scaffold has gained significant traction in medicinal chemistry as a means to improve the properties of drug candidates. nih.gov Oxetanes can act as isosteres for commonly found groups like gem-dimethyl or carbonyl groups, offering a way to modulate a compound's biological activity and pharmacokinetic profile. nih.gov The incorporation of the oxetane motif has been shown to enhance target affinity and solubility. nih.gov Although specific examples detailing the use of this compound for creating medicinal chemistry scaffolds are not readily found, arylacetic acids bearing oxetane rings have been prepared as building blocks for derivatization. nih.govacs.org This suggests a plausible application for this compound in the synthesis of novel scaffolds for drug discovery programs. The presence of the hydroxyl and carboxylic acid groups provides convenient handles for further chemical modifications.

Feature of Oxetane ScaffoldsBenefit in Medicinal Chemistry
Low Molecular WeightContributes to favorable drug-like properties.
High PolarityCan improve aqueous solubility. nih.gov
Three-DimensionalityAllows for better exploration of protein binding pockets. nih.gov
Metabolic StabilityThe oxetane ring is often more resistant to metabolic degradation compared to other groups. nih.gov

Development of Conformationally Restricted Amino Acid Analogues

Conformationally restricted amino acids are valuable tools in peptidomimetic drug design, as they can lead to peptides with enhanced stability and biological activity. lifechemicals.com The incorporation of small rings, such as oxetane, can significantly reduce the conformational flexibility of amino acids. lifechemicals.com There is precedent for the synthesis of amino acids containing an oxetane ring, such as (S)-2-amino-2-(oxetan-3-yl)acetic acid. biosynth.com These non-proteinogenic amino acids are of interest for developing novel therapeutics. While the direct conversion of this compound to a conformationally restricted amino acid is not explicitly described, its structure represents a potential precursor for such analogues.

Role in Chemical Probe Development for Biochemical Research

Chemical probes are essential for dissecting complex biological processes. The unique structural and electronic properties of the oxetane ring in this compound could potentially be exploited in the design of such probes.

Investigations into Enzyme Mechanisms

Specific studies detailing the use of this compound as a chemical probe to investigate enzyme mechanisms are not prominent in the available literature. However, compounds with similar structural motifs have been suggested to interact with bacterial enzymes. The strained oxetane ring could potentially act as a reactive group, forming covalent bonds with active site residues of certain enzymes, thereby enabling their study.

Studies on Metabolic Pathways

There is currently a lack of specific research demonstrating the application of this compound in the study of metabolic pathways. While metabolomics studies have been conducted on the effects of acetic acid in biological systems, these are not directly related to the more complex structure of this compound. nih.govnih.gov The development of isotopically labeled versions of this compound could, in principle, allow for its use in tracing metabolic fates, but such applications have not yet been reported.

Strategies for Diversity-Oriented Synthesis (DOS) Using the Oxetane Core

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at the efficient creation of structurally diverse small molecules to explore novel areas of chemical space. frontiersin.orgnih.gov The incorporation of the oxetane motif into DOS strategies is of particular interest due to the unique physicochemical properties conferred by this four-membered ring, such as increased polarity and three-dimensionality. nih.gov Several DOS strategies have been successfully employed to generate libraries of complex molecules featuring the oxetane core.

One prominent strategy involves the reaction of oxetanes with α-imino carbenes, generated from N-sulfonyl triazoles under Rh(II)-catalysis or thermal activation. rsc.orgnih.govcam.ac.uk This method allows for the selective formation of a variety of heterocyclic structures, including 2-imino tetrahydrofurans and aza-macrocycles of varying ring sizes (e.g., 13- and 15-membered rings), through controlled condensation reactions. rsc.orgnih.govcam.ac.uk Further diversification can be achieved through subsequent reactions, such as Buchwald–Hartwig and Pictet–Spengler cyclizations, to produce spirocyclic N-heterocycles. rsc.orgnih.gov

Another key approach is the "build-couple-pair" (B/C/P) strategy, a widely adopted and versatile method in DOS. frontiersin.orgnih.govnih.govsnu.ac.kr While specific examples detailing a B/C/P strategy for this compound are not extensively documented, the principles of this strategy can be applied. The "build" phase would involve the synthesis of oxetane-containing building blocks. The "couple" phase would link these building blocks to various scaffolds, and the "pair" phase would induce intramolecular reactions to generate skeletal diversity. frontiersin.orgnih.gov

The "ring-distortion" strategy offers another avenue for generating diversity from the oxetane core. nih.govnih.gov This approach utilizes the inherent strain of the oxetane ring to drive reactions that lead to more complex and diverse molecular architectures. By starting with a common oxetane-containing natural product or a complex scaffold, a variety of ring-distorting reactions can be applied to generate a library of structurally unique compounds. nih.gov

The synthesis of oxetane-containing spirocycles is a particularly noteworthy application of DOS. researchgate.net For instance, a two-step sequence involving the conjugate addition of chiral α-amino esters to nitroalkenes derived from oxetan-3-one, followed by nitro group reduction and spontaneous cyclization, yields novel spirocyclic diketopiperazine analogues. researchgate.net These rigid scaffolds can be further functionalized to enhance molecular diversity. researchgate.net

Table 1: Examples of Diversity-Oriented Synthesis (DOS) Strategies Utilizing the Oxetane Core
DOS StrategyDescriptionResulting StructuresReference
Reaction with α-imino carbenesControlled condensation of oxetanes with Rh(II)-generated α-imino carbenes from N-sulfonyl triazoles.2-imino tetrahydrofurans, aza-macrocycles, spirocyclic N-heterocycles rsc.org, nih.gov, cam.ac.uk
Spirocycle SynthesisConjugate addition of chiral α-amino esters to oxetane-derived nitroalkenes, followed by reduction and cyclization.Spirocyclic diketopiperazine analogues researchgate.net

Future Directions in Research on this compound and its Derivatives

The unique structural and chemical properties of this compound and its derivatives have positioned them as promising scaffolds in medicinal chemistry and materials science. Future research is poised to expand upon their synthetic accessibility and to leverage computational tools for the rational design of novel analogues with enhanced properties.

Exploration of Novel Synthetic Methodologies

While established methods for the synthesis of oxetanes exist, the development of more efficient, versatile, and scalable synthetic routes remains a key area of future research. acs.org A significant focus will be on the development of late-stage functionalization techniques that allow for the introduction of the oxetane motif into complex molecules at a late point in the synthetic sequence. nih.gov This approach is highly valuable in drug discovery programs as it enables the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov

Recent advances in photoredox catalysis and C-H functionalization present exciting opportunities for the novel synthesis of oxetane derivatives. nih.gov For example, methods for the direct C-H functionalization of alcohols to form oxetanes are being explored, which could provide more direct and atom-economical routes to these compounds. nih.gov Additionally, the development of new ring-expansion and ring-contraction strategies will offer alternative pathways to functionalized oxetanes. beilstein-journals.org For instance, the ring expansion of epoxides using sulfur ylides has shown promise for the stereoselective synthesis of oxetanes. illinois.edu

The synthesis of spirocyclic oxetanes is another area ripe for exploration. nih.gov Novel methods for constructing these highly three-dimensional structures are in demand due to their potential to access unexplored chemical space. nih.gov The development of new catalytic systems and reaction cascades that can efficiently generate spirocyclic oxetanes from simple starting materials will be a major focus.

Table 2: Emerging Synthetic Methodologies for Oxetane Derivatives
MethodologyDescriptionPotential AdvantageReference
Late-Stage FunctionalizationIntroduction of the oxetane ring into a complex molecule at a late synthetic stage.Rapid generation of analogues for SAR studies. nih.gov, nih.gov
C-H FunctionalizationDirect conversion of C-H bonds in alcohols to form the oxetane ring.Increased atom economy and synthetic efficiency. nih.gov
Ring Expansion/ContractionConversion of other ring systems (e.g., epoxides, lactones) into oxetanes.Access to diverse substitution patterns. beilstein-journals.org, illinois.edu

Advanced Computational Design of Oxetane Derivatives

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and materials science. nih.govnih.govrsc.org For this compound and its derivatives, these methods offer a powerful approach to rationally design novel compounds with tailored properties.

Future research will increasingly rely on computational methods to predict the physicochemical properties of novel oxetane derivatives, such as solubility, lipophilicity, and metabolic stability. nih.gov By understanding how modifications to the oxetane core influence these properties, researchers can prioritize the synthesis of compounds with a higher likelihood of success in preclinical development. acs.org For example, in silico tools can be used to predict how the introduction of an oxetane motif will affect the pKa of nearby functional groups, a critical parameter for drug absorption and distribution. nih.gov

Molecular docking and dynamics simulations will play a crucial role in the design of oxetane-containing compounds that target specific biological macromolecules. researchgate.net These techniques allow for the visualization of how a molecule binds to its target protein, enabling the design of derivatives with improved potency and selectivity. rsc.org By computationally screening virtual libraries of oxetane derivatives, researchers can identify promising candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Furthermore, machine learning and artificial intelligence are emerging as powerful tools for the de novo design of molecules with desired properties. By training algorithms on existing data for oxetane-containing compounds, it may be possible to generate novel molecular structures with optimized characteristics for specific applications.

Table 3: Applications of Computational Design in Oxetane Research
Computational MethodApplicationGoalReference
In Silico ADME PredictionPredicting absorption, distribution, metabolism, and excretion properties.Design of compounds with improved pharmacokinetic profiles. nih.gov
Molecular DockingSimulating the binding of a ligand to a biological target.Rational design of potent and selective inhibitors. researchgate.net
Molecular DynamicsSimulating the movement of atoms and molecules over time.Understanding binding thermodynamics and conformational changes. rsc.org

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-2-(oxetan-3-yl)acetic acid, and how do reaction conditions influence yield and purity?

The compound is synthesized via intramolecular cyclization of epoxide or halohydrin precursors under controlled conditions. For example, cyclization at 0–25°C in aqueous media optimizes yield while minimizing side reactions. Reaction parameters like temperature and solvent polarity significantly affect enantiomeric purity, as improper conditions may lead to racemization or byproduct formation. Analytical techniques (e.g., HPLC, NMR) are critical for verifying structural integrity .

Q. Which analytical methods are most effective for characterizing this compound and its derivatives?

High-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR are standard for confirming molecular structure. Chiral chromatography (e.g., using a Chiralpak® column) distinguishes enantiomers, essential for biological studies. X-ray crystallography, when feasible, provides definitive stereochemical assignments, as demonstrated in related oxetane-containing compounds .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

The compound may cause skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE (gloves, goggles) and work in a fume hood. Avoid dust formation by employing wet methods or closed systems. Store at 2–8°C in a dry, inert environment to prevent degradation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S enantiomers) impact the biological activity of this compound?

Enantiomers exhibit distinct pharmacokinetic profiles. For instance, the (S)-enantiomer of a structurally similar compound showed higher metabolic stability due to optimized interactions with cytochrome P450 enzymes. Stereoselective synthesis (e.g., asymmetric catalysis) and in vitro assays (e.g., enzyme inhibition studies) are required to evaluate activity differences .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) at specific positions reduces oxidative metabolism. In vivo studies in rodents combined with LC-MS/MS metabolite profiling can identify vulnerable sites for structural modification. For example, oxetane rings often enhance stability compared to larger cyclic ethers .

Q. How should researchers address contradictory data in solubility or bioactivity between in vitro and in vivo models?

Contradictions may arise from differences in protein binding or metabolic pathways. Use physiologically relevant assays (e.g., serum protein-binding studies) and interspecies comparisons. For instance, plasma pharmacokinetic studies in endurance-trained humans revealed metabolite half-lives (e.g., 43 ± 2 min for a related hydroxy-phenylacetic acid) that differ markedly from rodent data .

Q. What are the key considerations for designing enzyme interaction studies involving this compound?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KdK_d). Molecular docking simulations predict interaction sites, particularly with the oxetane ring and carboxylic acid moiety. Case studies on analogous compounds highlight hydrogen bonding with catalytic residues (e.g., serine hydrolases) as critical for activity modulation .

Methodological Notes

  • Data Validation: Cross-reference NMR shifts with computed spectra (e.g., using Gaussian 09) to resolve structural ambiguities .
  • Controlled Experiments: Include chiral standards and stability-indicating assays (e.g., forced degradation under acidic/oxidative conditions) to validate synthetic batches .
  • Ethical Compliance: Adhere to institutional guidelines for in vivo testing, particularly for compounds with unapproved therapeutic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.